molecular formula C11H10FNO B3359194 3-(5-fluoro-1H-indol-3-yl)propanal CAS No. 843652-40-4

3-(5-fluoro-1H-indol-3-yl)propanal

Cat. No.: B3359194
CAS No.: 843652-40-4
M. Wt: 191.2 g/mol
InChI Key: GMFXAHNKLNVZIB-UHFFFAOYSA-N
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Description

3-(5-fluoro-1H-indol-3-yl)propanal is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position of the indole ring in this compound adds unique chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1H-indol-3-yl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Formylation: The indole ring is formylated at the 3-position using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to yield 5-fluoro-3-formylindole.

    Side Chain Introduction: The formyl group is then converted to a propanal group through a series of reactions, including reduction and subsequent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-1H-indol-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(5-fluoro-1H-indol-3-yl)propanoic acid.

    Reduction: 3-(5-fluoro-1H-indol-3-yl)propanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-fluoro-1H-indol-3-yl)propanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)propanal involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: Lacks the propanal side chain but shares the fluorine-substituted indole core.

    3-(5-chloro-1H-indol-3-yl)propanal: Similar structure but with a chlorine atom instead of fluorine.

    3-(1H-indol-3-yl)propanal: Lacks the fluorine substitution.

Uniqueness

3-(5-fluoro-1H-indol-3-yl)propanal is unique due to the presence of both the fluorine atom and the propanal side chain, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the propanal group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-7,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFXAHNKLNVZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474363
Record name 3-(5-fluoro-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843652-40-4
Record name 3-(5-fluoro-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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